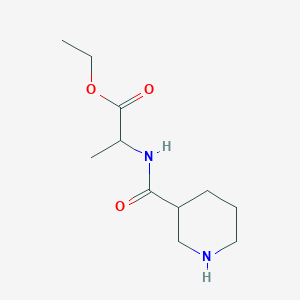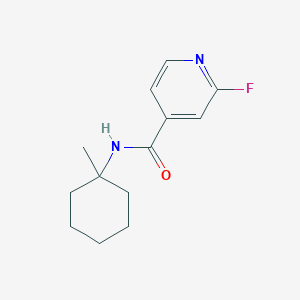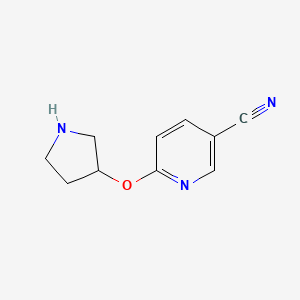
6-(Pyrrolidin-3-yloxy)nicotinonitrile
Overview
Description
6-(Pyrrolidin-3-yloxy)nicotinonitrile is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a nicotinonitrile group, which consists of a pyridine ring with a nitrile group attached to the 3-position .
Molecular Structure Analysis
The molecular structure of 6-(Pyrrolidin-3-yloxy)nicotinonitrile is characterized by a pyrrolidine ring attached to a nicotinonitrile group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving 6-(Pyrrolidin-3-yloxy)nicotinonitrile are not detailed in the literature, pyrrolidine derivatives are known to undergo a variety of chemical reactions. These include reactions with diols, primary amines, and carbamate-protected amino alcohols .Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine, a key structural feature in 6-(Pyrrolidin-3-yloxy)nicotinonitrile, is extensively utilized in medicinal chemistry for developing treatments for human diseases. Its sp^3-hybridization allows efficient exploration of pharmacophore space, contributing to the stereochemistry and increasing 3D coverage of molecules, which is advantageous for drug design and discovery. This review highlights the role of pyrrolidine and its derivatives, including pyrrolizines and pyrrolidine-2,5-diones, in generating bioactive molecules with target selectivity. The discussion includes synthetic strategies, the influence of steric factors on biological activity, and the structure-activity relationship of these compounds (Li Petri et al., 2021).
Microbial Degradation of Nicotine
Research on the microbial degradation of nicotine, which shares structural similarities with 6-(Pyrrolidin-3-yloxy)nicotinonitrile, reveals the potential for environmental and industrial applications. Specific microbes can degrade nicotine through pathways like the pyrrolidine pathway, offering insights into improving the usability of tobacco leaves with high nicotine content. This approach can have significant implications for agricultural practices and environmental management (Y Zhang, 2003).
Pyrimidine Derivatives in Anti-inflammatory Research
Pyrimidine, although not directly mentioned in the context of 6-(Pyrrolidin-3-yloxy)nicotinonitrile, is another crucial scaffold in drug discovery, particularly for its anti-inflammatory properties. This review summarizes recent developments in the synthesis and anti-inflammatory effects of pyrimidine derivatives. It provides an extensive structure-activity relationship analysis and proposes directions for developing new pyrimidine-based anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).
Nitrile-Hydrolysing Enzymes for Bioremediation
Studies on nitrile-hydrolysing enzymes present a significant application in biocatalysis and environmental protection, pertinent to compounds like 6-(Pyrrolidin-3-yloxy)nicotinonitrile. These enzymes, derived from microbes like Rhodococcus pyridinivorans, demonstrate the capability to degrade toxic nitrile compounds into less harmful substances, suggesting potential uses in pharmaceutical compound production and environmental cleanup efforts (Sulistinah & Riffiani, 2018).
properties
IUPAC Name |
6-pyrrolidin-3-yloxypyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-5-8-1-2-10(13-6-8)14-9-3-4-12-7-9/h1-2,6,9,12H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSSBANJTRMOOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Pyrrolidin-3-yloxy)nicotinonitrile | |
CAS RN |
1250163-28-0 | |
| Record name | 6-(pyrrolidin-3-yloxy)pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl N-{1-[4-(aminomethyl)phenyl]ethyl}carbamate](/img/structure/B1444905.png)
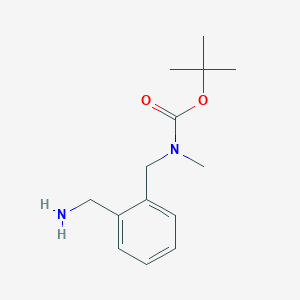
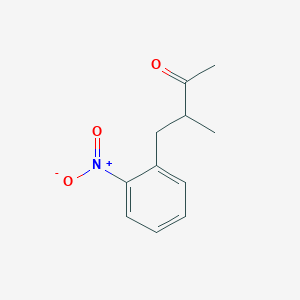
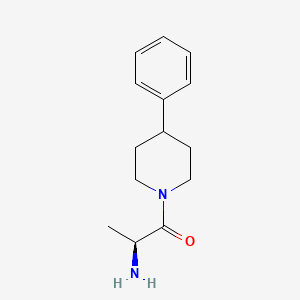

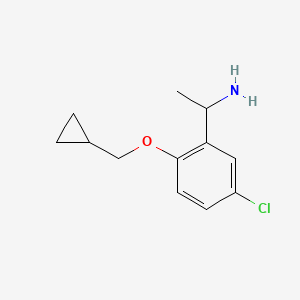
![Benzyl[1-(1H-pyrazol-3-YL)ethyl]amine](/img/structure/B1444915.png)
![4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid](/img/structure/B1444916.png)


